4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as fluoro, methyl, oxazol, and oxolan . These types of compounds are often used in organic synthesis and can have various applications depending on their specific structures and properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, pinacol boronic esters can undergo protodeboronation to form new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Scientific Research Applications
Chiral Resolution and Analytical Applications
- Enantiopure Chiral Resolution Reagent Development : A study introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a synthetic, enantiopure chiral resolution reagent. This compound, derived from enantiopure (2S,3S)-phenylglycidol, reacts with α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be easily identified and quantified by NMR and HPLC, highlighting the versatility of this fluorinated compound in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Corrosion Inhibition
- Triazole Schiff Bases as Corrosion Inhibitors : Research into triazole Schiff bases, including compounds with fluorine substituents, has shown their effectiveness as corrosion inhibitors on mild steel in acidic media. The study emphasizes the role of fluorine in enhancing the inhibition efficiency through electrochemical and quantum chemical evaluations (Chaitra et al., 2015).
Synthetic Pathways and Compound Development
- Novel Synthetic Routes and Compound Characterization : A broad range of studies has focused on synthesizing and characterizing new organic compounds with potential applications in materials science, drug delivery, and as antimicrobial agents. This includes the development of core–shell nanoparticles based on bifunctional poly(2-oxazoline) macromonomer surfactants (Kampmann et al., 2016), and the synthesis of 5-methylene-1,3-oxazolidin-2-ones via electrochemical methods using acetylenic amines and CO2 (Feroci et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-7-8(3-12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQMFDXBDQGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN(C)C2COCC2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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